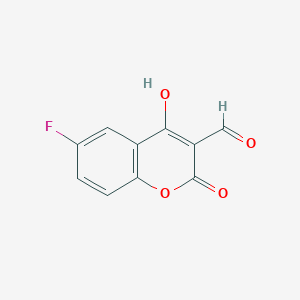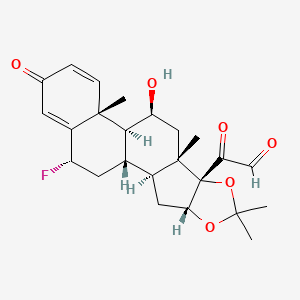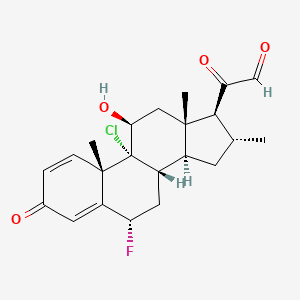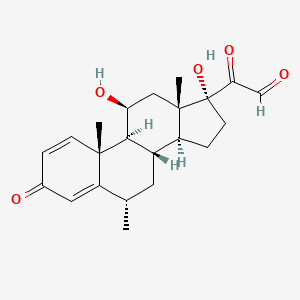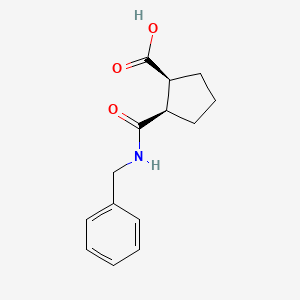
(Méthylcyclopentadiényl)-(1,5-cyclooctadiène)iridium(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) is an organometallic compound that features iridium as the central metal atom coordinated to a methylcyclopentadienyl ligand and a 1,5-cyclooctadiene ligand
Applications De Recherche Scientifique
(Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) has several scientific research applications:
Mécanisme D'action
Target of Action
The primary targets of (Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) are the mitochondria and bacterial membranes . Mitochondria are the powerhouses of the cell, responsible for producing energy in the form of ATP. Bacterial membranes are crucial for maintaining the structural integrity of bacteria .
Mode of Action
(Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) interacts with its targets by causing depolarization of the mitochondrial membrane and triggering the production of intracellular reactive oxygen species (ROS) . In bacteria, it disrupts the integrity of the bacterial membrane and induces ROS production .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway in mitochondria, leading to the production of ROS . This can lead to oxidative stress, which can damage cells and lead to apoptosis, a form of programmed cell death . In bacteria, the disruption of the bacterial membrane can lead to cell death .
Pharmacokinetics
Similar iridium complexes have been shown to have good cell permeability , which suggests that this compound may also be able to effectively enter cells and reach its target sites.
Result of Action
The result of the compound’s action is the induction of cell death, either through apoptosis in the case of cells with mitochondria or through disruption of the bacterial membrane in the case of bacteria . This makes (Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) a potential anticancer and antibacterial agent.
Action Environment
The action of (Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) can be influenced by the environment within the cell or bacteria. For example, the presence of other reactive species or antioxidants can affect the level of ROS and thus the effectiveness of the compound . Additionally, the compound’s action can be influenced by the presence of other drugs or substances, which can interact with the compound or its targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) typically involves the reaction of iridium trichloride with methylcyclopentadiene and 1,5-cyclooctadiene under specific conditions. One common method includes the deprotonation of methylcyclopentadiene using a strong base such as sodium hydride, followed by the addition of iridium trichloride and 1,5-cyclooctadiene in an inert atmosphere . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
While the industrial production of (Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) is not as widespread as other organometallic compounds, the methods used in laboratory synthesis can be scaled up for industrial purposes. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to form lower oxidation state iridium species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving (Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(III) complexes, while substitution reactions can produce a variety of iridium complexes with different ligands .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadienyl Iridium Complexes: These compounds share the cyclopentadienyl ligand but may have different co-ligands, such as carbonyl or phosphine ligands.
Cyclometalated Iridium Complexes: These complexes feature cyclometalated ligands and are known for their photophysical properties and applications in light-emitting devices.
Uniqueness
(Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) is unique due to its combination of the methylcyclopentadienyl and 1,5-cyclooctadiene ligands, which provide a distinct electronic environment around the iridium center.
Propriétés
InChI |
InChI=1S/C8H12.C6H7.Ir/c1-2-4-6-8-7-5-3-1;1-6-4-2-3-5-6;/h1-2,7-8H,3-6H2;2-5H,1H3;/b2-1-,8-7-;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOVGDMEQRSFHK-GCOBPYNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C[CH]1.C1CC=CCCC=C1.[Ir] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C[CH]1.C1/C=C\CC/C=C\C1.[Ir] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Ir |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) suitable for thin film deposition?
A1: (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) is favored for its volatility and ability to decompose cleanly at relatively low temperatures, enabling the deposition of high-purity iridium or iridium oxide films. This is crucial for applications like microelectronics where high precision and minimal contamination are critical. [, , , ]
Q2: What techniques are commonly employed for depositing thin films using this precursor?
A2: Metal-organic chemical vapor deposition (MOCVD) [, , ] and plasma-enhanced atomic layer deposition (PE-ALD) [] are popular techniques. MOCVD utilizes thermal decomposition of the precursor on heated substrates, while PE-ALD offers greater control over film thickness and uniformity by using plasma-assisted reactions.
Q3: What are the advantages of using (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) for iridium oxide nanowire synthesis?
A3: This precursor facilitates the growth of single-crystal metallic iridium oxide nanowires via a vapor-solid mechanism. [] These nanowires exhibit metallic conductivity without requiring annealing, opening up possibilities in nanoelectronics, field emission, and display technologies. []
Q4: How does the substrate influence the growth of iridium oxide nanostructures when using this precursor?
A4: Research shows that the presence of a thin metal film (like Au, Ti, Ni, Co) on the substrate can significantly enhance the growth of iridium oxide nanowires. [] This suggests the metal film may act as a catalyst, promoting precursor decomposition and nanowire formation. Additionally, epitaxial growth of well-aligned iridium oxide nanotubes has been observed on LiTaO3 (012) substrates. []
Q5: Beyond thin films and nanowires, are there other applications for (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I)?
A5: Yes, research demonstrates its utility in synthesizing iridium nanoparticles stabilized by metal-organic frameworks (MOFs) like ZIF-8. [] These IrNPs@ZIF-8 materials exhibit promising catalytic activity in hydrogenation reactions, demonstrating good durability and reusability. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5H-Oxireno[c]benzofuran, hexahydro-, (1a-alpha-,3a-bta-,7aS*)- (9CI)](/img/new.no-structure.jpg)


